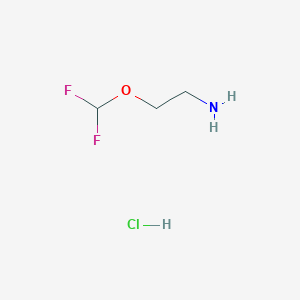

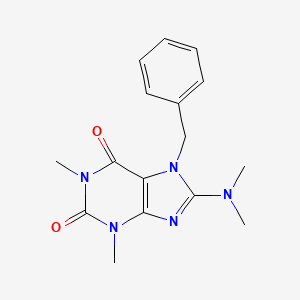

![molecular formula C13H13N3O3 B2537595 3-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アミノ)-1-メチルピラジン-2(1H)-オン CAS No. 2320663-53-2](/img/structure/B2537595.png)

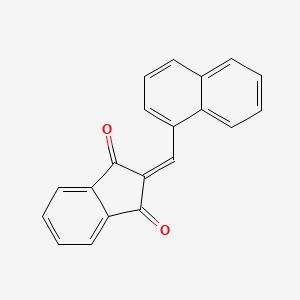

3-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アミノ)-1-メチルピラジン-2(1H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- HL1の役割: HL1由来の銅(II)錯体[Cu2(L1)4DMSO2]·2DMSOは、強力なウレアーゼ阻害活性を示す。そのIC50値(酵素の50%を阻害するのに必要な濃度)は0.56μmol/Lであり、IC50が10.95μmol/Lの陽性対照のアセトヒドロキサム酸(AHA)を上回る .

ウレアーゼ阻害

将来の方向性

作用機序

Target of Action

The primary target of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is related to organic light-emitting devices (OLEDs) . The compound is used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .

Mode of Action

The compound interacts with its targets through a process known as triplet–triplet annihilation (TTA) . This process involves the up-conversion of triplets to singlets, which is dominant in these compounds due to 2 ET1 > ES1 . This interaction results in changes in the electroluminescent properties of the OLEDs .

Biochemical Pathways

The compound affects the electroluminescent process in OLEDs . This process involves the conversion of electrical energy into light energy. The compound’s interaction with its targets influences this process, leading to changes in the light emission properties of the OLEDs .

Result of Action

The result of the compound’s action is the production of blue emission in OLEDs . Specifically, the compound contributes to the creation of OLEDs that exhibit blue emission with a luminance of 53,890 cd m−2, power efficiency of 5.86 lm W−1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A−1 .

Action Environment

The action of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is influenced by various environmental factors. For instance, the choice of solvent and reaction temperature can affect the synthesis of the compound . Additionally, the performance of the OLEDs that the compound contributes to can be influenced by factors such as ambient light conditions and operating temperature .

生化学分析

Biochemical Properties

It has been found to be involved in the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a manner that influences this process .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the up-conversion of triplets to singlets via a TTA process , suggesting that it may exert its effects at the molecular level through this mechanism

特性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVWYLCJMBKVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

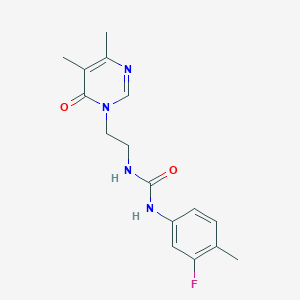

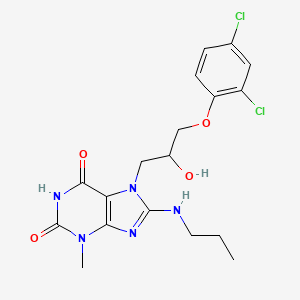

![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

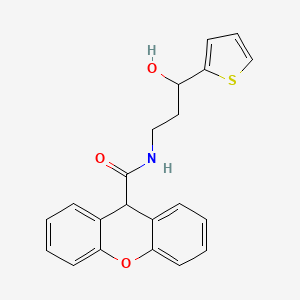

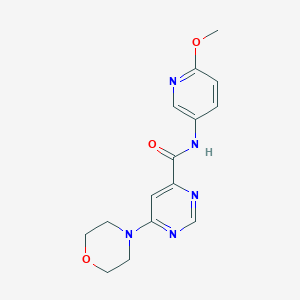

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

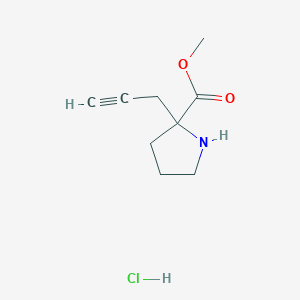

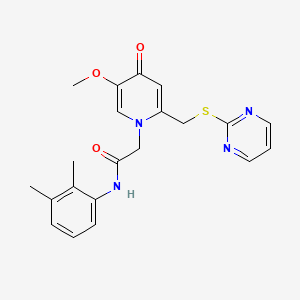

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)